

3,5,6-Trichloropicolinic acid CAS number 1918-02-1

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Compound of Interest

Compound Name: *3,5,6-Trichloropicolinic acid*

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An In-Depth Technical Guide to **3,5,6-Trichloropicolinic Acid** (Picloram) CAS Number: 1918-02-1

Introduction

3,5,6-Trichloropicolinic acid, commonly known as Picloram, is a persistent and systemic herbicide belonging to the pyridine carboxylic acid family.^{[1][2]} First registered in 1964 and developed by Dow Chemical Company, it is utilized for the control of deeply rooted herbaceous weeds and woody plants.^{[1][3][4]} Its mode of action as a synthetic auxin, mimicking natural plant growth hormones, leads to uncontrolled and disorganized growth in susceptible species, primarily broad-leaved plants, while most grasses exhibit resistance.^{[1][2][4][5][6]}

This guide provides a comprehensive technical overview of Picloram, encompassing its chemical properties, synthesis, mechanism of action, established analytical methodologies, and its toxicological and environmental profile. The information herein is curated to provide researchers and professionals with the foundational knowledge required for advanced study and application.

Physicochemical Properties

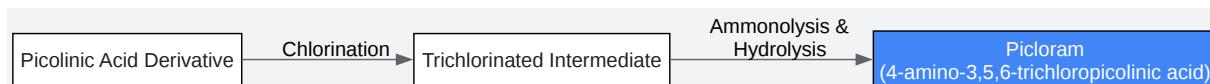
Picloram is a colorless to white crystalline solid with a chlorine-like odor.^{[7][8]} Its chemical structure is characterized by a pyridine ring substituted with three chlorine atoms, an amino group, and a carboxylic acid group.^[2] This structure is fundamental to its biological activity and environmental behavior.

Property	Value	Source(s)
CAS Number	1918-02-1	[9][10]
Molecular Formula	C ₆ H ₃ Cl ₃ N ₂ O ₂	[1][10]
Molecular Weight	241.46 g/mol	[2][8][11]
Appearance	Colorless to white crystalline solid	[7][8]
Melting Point	218.5 °C (decomposes)	[7][8]
Water Solubility	430 mg/L at 25 °C	[8][12]
Vapor Pressure	6.0 x 10 ⁻⁷ mmHg at 35 °C	[8]
pKa	2.3	[2][11]

Table 1: Key Physicochemical Properties of Picloram.

Synthesis and Formulation

The industrial synthesis of Picloram typically originates from picolinic acid or its derivatives. The process involves successive chlorination to introduce the three chlorine atoms to the pyridine ring, followed by amination (ammonolysis) to add the amino group at the 4-position, and finally hydrolysis.[13][14] Modern methods often utilize a slurry-phase reactor to enable continuous and efficient production.[13]



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Caption: Simplified industrial synthesis pathway of Picloram.

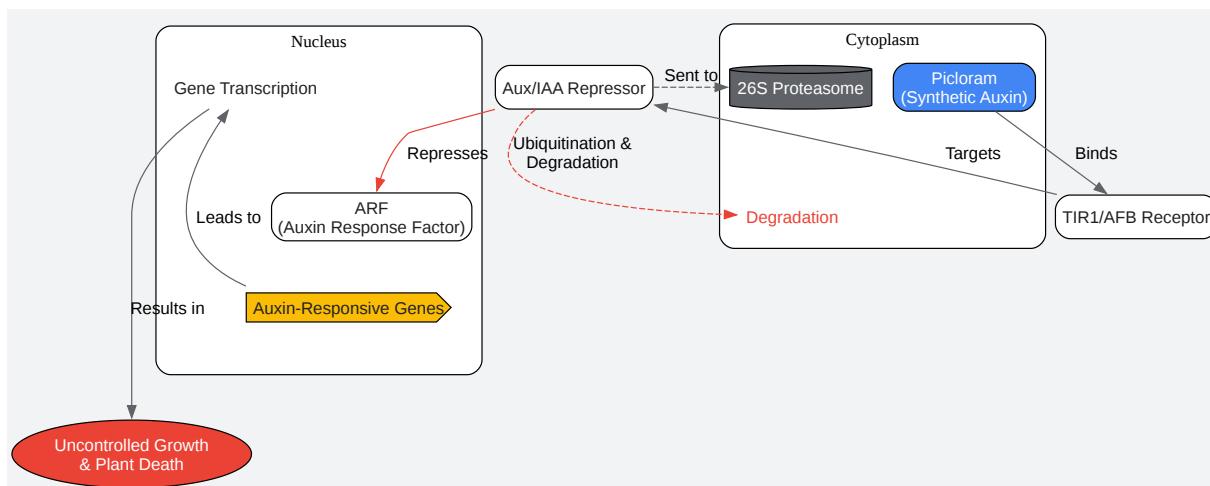
Picloram is formulated for commercial use primarily as water-soluble liquids or granules, often as a potassium or triisopropanolamine salt to enhance its solubility and handling.[11][14][15] It

is also frequently mixed with other herbicides, such as 2,4-D, to broaden the spectrum of weed control.[\[4\]](#)

Mechanism of Action: A Synthetic Auxin

Picloram functions as a synthetic auxin, a class of plant growth regulators that mimic the action of the natural plant hormone indole-3-acetic acid (IAA).[\[2\]](#)[\[5\]](#)[\[6\]](#)[\[16\]](#) Its herbicidal activity stems from its ability to bind to and activate the auxin signaling pathway at concentrations that are supraphysiological, leading to catastrophic, uncontrolled growth in susceptible dicot plants.[\[1\]](#)[\[17\]](#)

Causality of Action: The molecular cascade is initiated when Picloram binds to the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of auxin co-receptors. This binding event stabilizes the interaction between the TIR1/AFB protein and an Aux/IAA transcriptional repressor. This stabilization targets the repressor for ubiquitination and subsequent degradation by the 26S proteasome. The removal of the Aux/IAA repressor liberates Auxin Response Factors (ARFs), which are transcription factors that proceed to activate the expression of numerous auxin-responsive genes. This disruption of normal hormonal balance results in disorganized cell elongation, division, and differentiation, ultimately leading to vascular tissue damage and plant death.[\[17\]](#) The greater herbicidal efficacy of Picloram compared to natural auxins is attributed to its enhanced mobility and significant resistance to metabolic breakdown within the plant.[\[5\]](#)



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Caption: Molecular mechanism of Picloram as a synthetic auxin.

Analytical Methodologies

The quantification of Picloram in various matrices, particularly environmental samples, is critical for monitoring and regulatory compliance. Several analytical techniques have been developed, with high-performance liquid chromatography (HPLC) and gas chromatography (GC) being the most common.[\[18\]](#)[\[19\]](#)[\[20\]](#)

Method	Detector	Typical Matrix	Detection Limit (LOD)	Source(s)
HPLC	UV / DAD	Formulations, Water	0.01-0.032 mg/mL (Linearity Range)	[18][21]
LC-MS	Mass Spectrometry	Drinking Water	0.01 µg/L	[22]
GC	Electron Capture (ECD)	Water	0.01 - 0.3 µg/L	[20]
Square Wave Voltammetry	Electrochemical	Natural Waters	11 - 39 ppb	[23]
Immunoassay (RIA)	Scintillation Counter	River Water, Urine	50 ng/mL	[19]

Table 2: Summary of common analytical methods for Picloram determination.

Protocol: Determination of Picloram in Water by HPLC-DAD

This protocol is a representative method adapted from validated procedures for the analysis of Picloram in liquid samples.[18][21]

Self-Validation and Causality: This protocol incorporates a solid-phase extraction (SPE) step, which is crucial for concentrating the analyte from a dilute aqueous matrix and removing interfering substances, thereby increasing sensitivity and ensuring the trustworthiness of the results.[19] The use of an internal standard corrects for variations in extraction efficiency and injection volume, providing a self-validating system for accurate quantification.

Step-by-Step Methodology:

- Sample Preparation & Extraction:
 - Adjust the pH of a 500 mL water sample to ~1.0 using H₂SO₄.[23] This ensures Picloram is in its protonated form, which aids in retention on the SPE cartridge.

- Utilize an octadecyl (C18) solid-phase extraction (SPE) cartridge.[19]
- Condition the cartridge by passing 5 mL of methanol followed by 5 mL of acidified deionized water (pH ~1.0).
- Load the water sample onto the cartridge at a flow rate of approximately 5 mL/min.
- Wash the cartridge with 5 mL of deionized water to remove polar impurities.
- Dry the cartridge under vacuum for 10 minutes.
- Elute Picloram from the cartridge with 5 mL of methanol into a collection vial.
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 1 mL of the mobile phase.

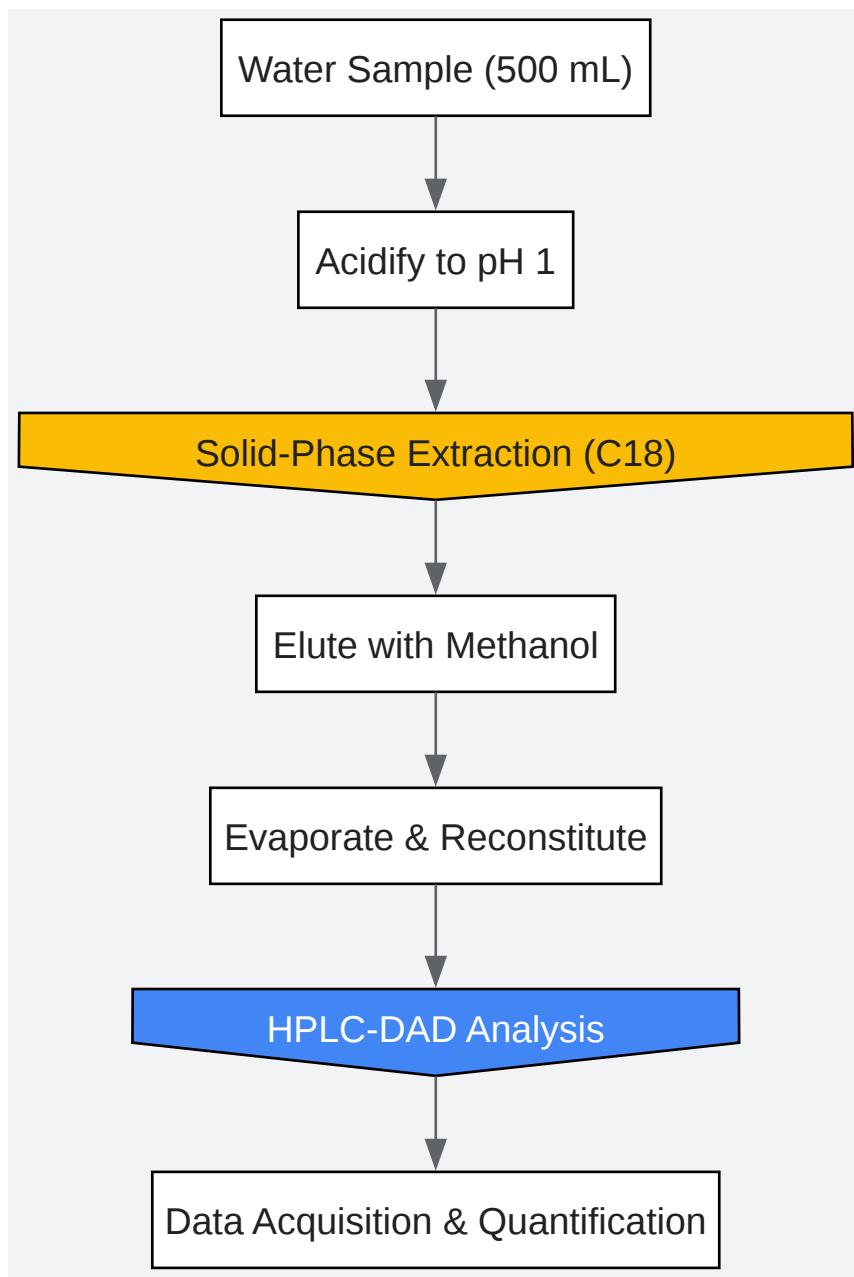
• Chromatographic Conditions:

- System: High-Performance Liquid Chromatograph with a Diode Array Detector (DAD).
- Column: C18 reverse-phase column (e.g., Gemini C18).[18]
- Mobile Phase: Isocratic elution with Acetonitrile and 1% Phosphoric Acid in Water (50:50, v/v).[18]
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25 °C.[18]
- Injection Volume: 10 µL.[18]
- Detection Wavelength: 235 nm.[18]

• Quantification:

- Prepare a series of calibration standards of Picloram (e.g., 0.01 to 0.032 mg/mL) in the mobile phase.[18]

- Generate a calibration curve by plotting the peak area against the concentration of the standards.
- Quantify the Picloram concentration in the sample by comparing its peak area to the calibration curve.



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Caption: General workflow for the analytical determination of Picloram.

Toxicological Profile

Picloram exhibits low acute toxicity to mammals via oral ingestion.[\[4\]](#) However, chronic exposure has been linked to effects on the liver and kidneys in laboratory animals.[\[3\]](#)[\[4\]](#)[\[24\]](#) The U.S. Environmental Protection Agency (EPA) has classified Picloram as a Group E carcinogen, indicating evidence of non-carcinogenicity for humans, though this classification has been a subject of some debate.[\[1\]](#)[\[4\]](#)

Parameter	Species	Value	Effect / Notes	Source(s)
Oral LD ₅₀	Rat	8200 mg/kg	Low acute toxicity	[4]
Chronic NOAEL	Dog	7 mg/kg bw/day	Increased liver weight (3-month study)	[22]
Chronic Toxicity	Rat	200 mg/kg bw/day	Increased mortality, reduced body weight, liver & kidney changes	[20]
Carcinogenicity	Rat	-	No evidence of carcinogenicity	[24]
Skin Irritation	Rabbit	-	Skin irritation, redness, swelling	[24] [25]
Eye Irritation	-	-	Causes serious eye irritation	[12] [25]

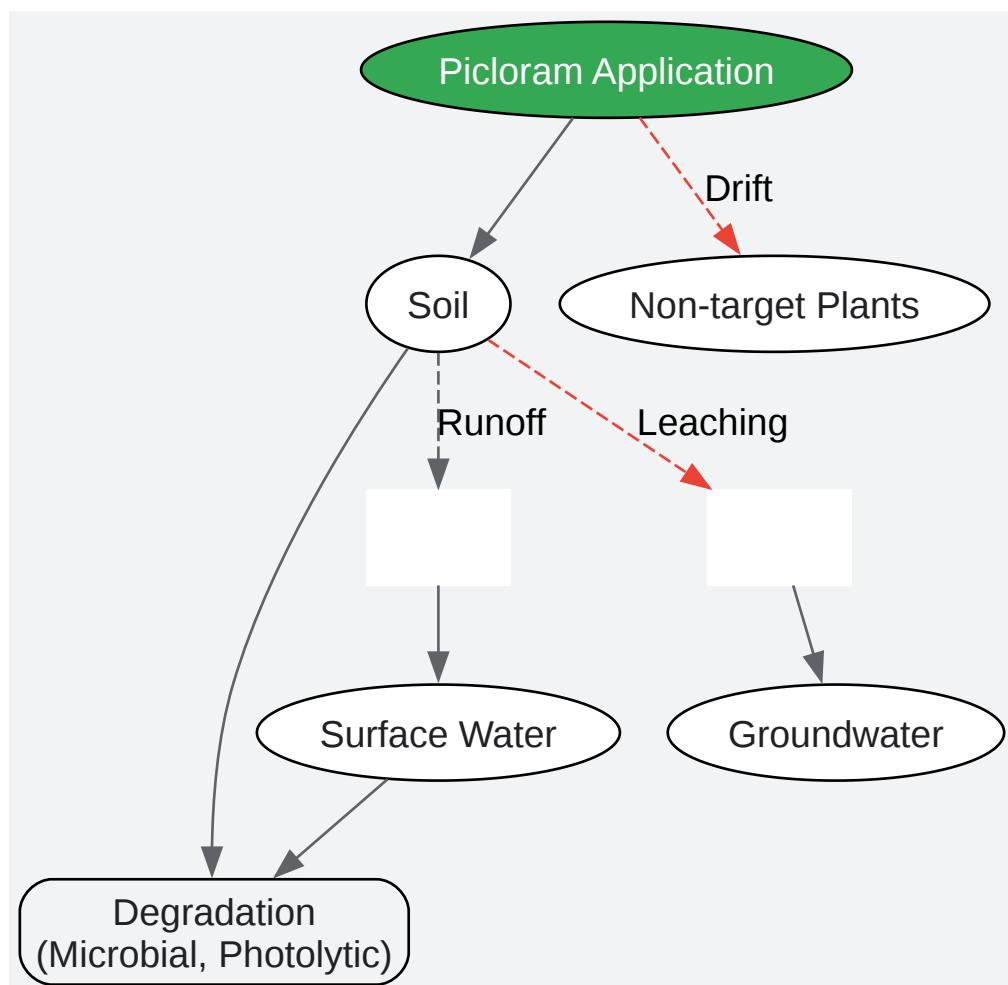
Table 3: Summary of mammalian toxicological data for Picloram.

Human exposure can cause irritation to the eyes, skin, and respiratory system.[\[7\]](#)[\[25\]](#) When ingested, Picloram is rapidly absorbed and excreted, primarily through urine, with little evidence of bioaccumulation in mammals.[\[13\]](#)[\[26\]](#)

Environmental Fate and Ecotoxicology

The environmental behavior of Picloram is a primary concern governing its use. Its high water solubility, resistance to degradation, and weak adsorption to soil particles contribute to its high mobility and persistence.[2][3][15][24]

- Persistence: Picloram is highly persistent in the environment. Its soil half-life can range from one month to several years, depending on factors like soil type, moisture, temperature, and microbial activity.[4][11][15][26]
- Mobility & Leaching: Due to its high mobility, Picloram has a significant potential to leach through the soil profile and contaminate groundwater.[3][4][24] It has been detected in the groundwater of numerous states.[4][24]
- Degradation: The primary degradation pathway in soil is slow microbial metabolism.[11] In water, photodegradation can occur, with a half-life of approximately 2-3 days in clear, shallow water, but this process is much slower in deeper or less clear water bodies.[4][11][26]



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Caption: Environmental fate and transport pathways of Picloram.

Ecotoxicology

Picloram is characterized by its extreme phytotoxicity to non-target broadleaf plants, which is a significant ecological risk.[\[3\]](#)[\[24\]](#) Its toxicity to fauna is generally lower.

Organism Type	Species	Endpoint (Duration)	Value	Source(s)
Fish	Rainbow Trout (Oncorhynchus mykiss)	LC ₅₀ (96h)	19.3 mg/L	[26]
Fish	Bluegill Sunfish (Lepomis macrochirus)	LC ₅₀ (96h)	14.5 mg/L	[26]
Aquatic Invertebrate	Water Flea (Daphnia magna)	LC ₅₀ (48h)	68.3 mg/L	[26]
Aquatic Invertebrate	Crustacean (Gammarus lacustris)	LC ₅₀ (96h)	27 mg/L	[26]

Table 4: Ecotoxicological data for Picloram.

While it shows moderate toxicity to fish, low concentrations have been noted to adversely affect the growth of trout fry.[\[4\]](#) There is little evidence that Picloram bioaccumulates in aquatic organisms.[\[26\]](#)

Conclusion

3,5,6-Trichloropicolinic acid (Picloram) is a highly effective systemic herbicide with a well-understood mechanism of action as a synthetic auxin. Its utility in controlling invasive broadleaf and woody vegetation is counterbalanced by significant environmental concerns, namely its persistence and high mobility in soil, which pose a risk of groundwater contamination and

damage to non-target plants. The analytical methods for its detection are robust and sensitive, allowing for effective monitoring. A thorough understanding of its physicochemical properties, toxicological profile, and environmental fate is essential for its responsible use in any application and for guiding future research into related compounds or remediation strategies.

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